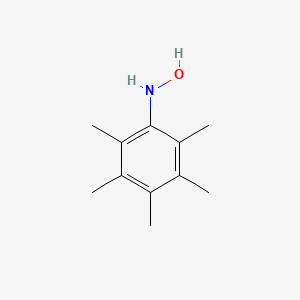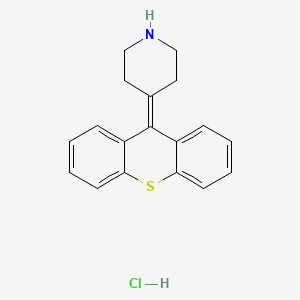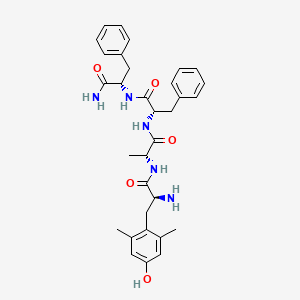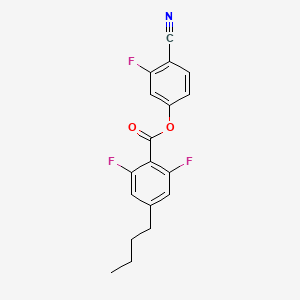
Butanedioic acid, 2-(aminosulfonyl)-6-benzothiazolyl ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanedioic acid, 2-(aminosulfonyl)-6-benzothiazolyl ethyl ester is a complex organic compound with a unique structure that combines the properties of butanedioic acid, benzothiazole, and sulfonamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 2-(aminosulfonyl)-6-benzothiazolyl ethyl ester typically involves multiple steps, starting with the preparation of the benzothiazole ring, followed by the introduction of the sulfonamide group, and finally, the esterification with butanedioic acid. Common reagents used in these reactions include sulfuric acid, thionyl chloride, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing waste and energy consumption. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Butanedioic acid, 2-(aminosulfonyl)-6-benzothiazolyl ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted benzothiazole derivatives. These products can have different properties and applications depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Butanedioic acid, 2-(aminosulfonyl)-6-benzothiazolyl ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of Butanedioic acid, 2-(aminosulfonyl)-6-benzothiazolyl ethyl ester involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, while the benzothiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butanedioic acid, ethyl methyl ester
- 2-Butenoic acid, 3-amino-, ethyl ester
- Butanedioic acid, dimethyl ester
Uniqueness
Butanedioic acid, 2-(aminosulfonyl)-6-benzothiazolyl ethyl ester is unique due to the presence of the benzothiazole ring and the sulfonamide group, which confer distinct chemical and biological properties. These features make it more versatile and potentially more effective in various applications compared to similar compounds.
Propriétés
Numéro CAS |
137836-90-9 |
|---|---|
Formule moléculaire |
C13H14N2O6S2 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
1-O-ethyl 4-O-(2-sulfamoyl-1,3-benzothiazol-6-yl) butanedioate |
InChI |
InChI=1S/C13H14N2O6S2/c1-2-20-11(16)5-6-12(17)21-8-3-4-9-10(7-8)22-13(15-9)23(14,18)19/h3-4,7H,2,5-6H2,1H3,(H2,14,18,19) |
Clé InChI |
IVERUUNHUUMGOU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC(=O)OC1=CC2=C(C=C1)N=C(S2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14261953.png)

![7,7-Dimethylspiro[4.5]decane-1,4-dione](/img/structure/B14261966.png)

![3-[(Triethoxysilyl)methyl]pentane-2,4-dione](/img/structure/B14261973.png)

![4-[(4-Hydroxy-3-methoxyphenyl)methyl]-2,6-dimethoxyphenol](/img/structure/B14261983.png)





![5-Hydroxy-7-iodo-6-methyl-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14262018.png)

